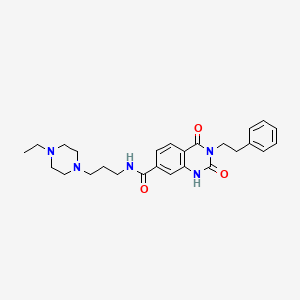
3-(Cyclobutanecarboxamido)cyclohexyl (4-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclobutanecarboxamido)cyclohexyl (4-fluorophenyl)carbamate is a complex organic compound that features a cyclobutane ring, a cyclohexane ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutanecarboxamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, including the formation of the cyclobutanecarboxamide and the subsequent coupling with cyclohexyl and fluorophenyl groups. One common method involves the use of amination (carboxylation) or rearrangement reactions to form the carbamate structure . The reaction conditions often require mild temperatures and the presence of catalysts such as cesium carbonate and TBAI (tetrabutylammonium iodide) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of regenerable reagents like Si(OMe)4 and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for CO2 capture and conversion into carbamates are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutanecarboxamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to dissolve reactants and facilitate interactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new carbamate derivatives with different functional groups.
Scientific Research Applications
3-(Cyclobutanecarboxamido)cyclohexyl (4-fluorophenyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclobutanecarboxamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxamido derivatives: Compounds with similar cyclobutane structures and amide functionalities.
Cyclohexyl carbamates: Compounds featuring cyclohexane rings and carbamate groups.
Fluorophenyl carbamates: Compounds containing fluorophenyl groups and carbamate linkages.
Uniqueness
3-(Cyclobutanecarboxamido)cyclohexyl (4-fluorophenyl)carbamate is unique due to its combination of cyclobutane, cyclohexane, and fluorophenyl groups, which confer distinct structural and chemical properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
[3-(cyclobutanecarbonylamino)cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3/c19-13-7-9-14(10-8-13)21-18(23)24-16-6-2-5-15(11-16)20-17(22)12-3-1-4-12/h7-10,12,15-16H,1-6,11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSDPNNFVKTWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Methylsulfanyl)-2-[(3,4,5-trimethoxyphenyl)formamido]butanoic acid](/img/structure/B3006907.png)

![N-(2,4-difluorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3006911.png)


![2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006918.png)
![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)

![N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3006924.png)
![t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate](/img/structure/B3006925.png)


![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)
![3-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3006930.png)
